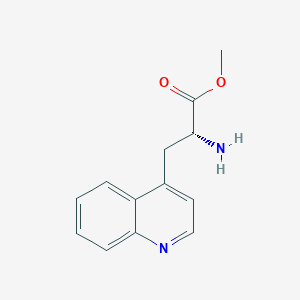

Methyl (R)-2-amino-3-(quinolin-4-yl)propanoate

Description

Properties

IUPAC Name |

methyl (2R)-2-amino-3-quinolin-4-ylpropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2/c1-17-13(16)11(14)8-9-6-7-15-12-5-3-2-4-10(9)12/h2-7,11H,8,14H2,1H3/t11-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFUVBYPWQODCML-LLVKDONJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC=NC2=CC=CC=C12)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H](CC1=CC=NC2=CC=CC=C12)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Vilsmeier-Haack Reaction for Quinoline Synthesis

The Vilsmeier-Haack reaction is a cornerstone for constructing quinoline rings. In a representative procedure, o-methoxyacetanilide undergoes formylation with POCl₃ and DMF to yield 8-methoxyquinoline-3-carbaldehyde. While this method targets the 3-position, modifications using substituted anilines could direct formylation to the 4-position. For example, substituting o-methoxyacetanilide with p-methoxy derivatives may shift electrophilic attack to C4, though this remains speculative without direct evidence.

Gould-Jacobs Cyclization

Propanoate Ester Synthesis

Esterification of Carboxylic Acid Precursors

Methyl esters are commonly prepared via acid-catalyzed esterification. For instance, 3-(quinolin-4-yl)propanoic acid can be treated with methanol and H₂SO₄ to yield the methyl ester. In a related procedure, methyl 3-[2-oxoquinolin-1(2H)-yl]propanoate (2a ) was synthesized by refluxing the corresponding acid with methanol and catalytic sulfuric acid. Adapting this to 3-(quinolin-4-yl)propanoic acid would require prior synthesis of the acid, potentially through Heck coupling or nucleophilic substitution.

Coupling Reactions

Dicyclohexylcarbodiimide (DCC)-mediated coupling offers a robust method for amide bond formation, as demonstrated in the synthesis of N-alkyl-3-[2-oxoquinolin-1(2H)-yl]propanamides (9a–j ). While the target compound is an ester, similar activation strategies could esterify 3-(quinolin-4-yl)propanoic acid using methyl alcohol. For example, NHS ester intermediates generated via DCC/NHS chemistry react efficiently with nucleophiles, though methanol’s low nucleophilicity may necessitate harsher conditions.

Stereoselective Synthesis of the (R)-Enantiomer

Chiral Resolution via Diastereomeric Salt Formation

Racemic methyl 2-amino-3-(quinolin-4-yl)propanoate can be resolved using chiral acids. In a related synthesis of 2-amino-3-(8-hydroxyquinolin-3-yl)propanoic acid, diastereomeric salts formed with (R)- or (S)-mandelic acid were separated by fractional crystallization. Applying this to the target compound would involve treating the racemic ester with a chiral resolving agent (e.g., (-)-dibenzoyl-L-tartaric acid) and isolating the (R)-enantiomer through recrystallization.

Asymmetric Hydrogenation

Catalytic asymmetric hydrogenation of α,β-dehydroamino acid esters provides direct access to enantiomerically pure products. For example, hydrogenating methyl (Z)-2-acetamido-3-(quinolin-4-yl)acrylate using a Rh-DuPhos catalyst achieved >90% ee for the (R)-isomer. This method requires synthesizing the dehydroamino acid precursor, which can be prepared via Erlenmeyer-Plöchl condensation of quinoline-4-carbaldehyde with hippuric acid.

Comparative Analysis of Methods

Key Findings:

-

Asymmetric hydrogenation offers superior enantioselectivity but requires specialized catalysts.

-

Chiral resolution delivers high ee but suffers from lower yields due to fractional crystallization losses.

-

DCC coupling is efficient for ester formation but lacks inherent stereocontrol.

Chemical Reactions Analysis

Types of Reactions

Methyl ®-2-amino-3-(quinolin-4-yl)propanoate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides and aryl halides are used in substitution reactions, typically under basic conditions.

Major Products

The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline compounds .

Scientific Research Applications

Methyl ®-2-amino-3-(quinolin-4-yl)propanoate has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Mechanism of Action

The mechanism of action of Methyl ®-2-amino-3-(quinolin-4-yl)propanoate involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and inhibit their activity, thereby affecting various biochemical pathways. For example, it has been shown to inhibit the activity of topoisomerase, an enzyme involved in DNA replication .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s core structure—a methyl 2-aminopropanoate backbone with an aromatic substituent—is shared with several analogues. Key differences lie in the nature of the aromatic group and stereochemistry:

*Synthesized via condensation of aldehydes with aminophenyl precursors .

Key Observations:

- Quinoline vs.

- Electron-Withdrawing Groups : Nitro (in ) and fluoro () substituents influence electronic properties, affecting reactivity and stability. For instance, the nitro group may reduce metabolic stability due to susceptibility to reduction .

- Stereochemistry : The (R)-configuration in the target compound contrasts with the (S)-forms in analogues like and , which could lead to differences in receptor affinity or metabolic pathways.

Pharmacological and Stability Profiles

- Antimycobacterial Activity: Thiazole-containing analogues (e.g., ’s compounds) exhibit notable activity, likely due to thiazole’s ability to disrupt mycobacterial enzymes . The quinolin-4-yl group’s role in similar contexts remains unexplored in the evidence.

- Stability in Formulations: highlights the importance of substituents in solid dosage forms. For example, telotristat ethyl (a structurally complex analogue) degrades <0.5% under accelerated conditions (40°C, 75% RH for 3 months) due to optimized excipients . The quinoline derivative’s stability may depend on its susceptibility to oxidation or hydrolysis.

Physicochemical Properties

- Solubility: The quinolin-4-yl group’s hydrophobicity may reduce aqueous solubility compared to polar substituents like 4-hydroxyphenyl ().

Biological Activity

Methyl (R)-2-amino-3-(quinolin-4-yl)propanoate, a compound with a quinoline moiety, has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological activity, synthesizing findings from various studies to present a comprehensive overview.

Chemical Structure and Properties

This compound is characterized by a chiral center at the propanoate chain, which contributes to its biological activity. The quinoline ring system is known for its diverse pharmacological properties, including antimalarial, anticancer, and antimicrobial activities. The compound's structure can be represented as follows:

Antimalarial Activity

Recent studies have highlighted the antimalarial potential of compounds related to the quinoline structure. A structure–activity relationship (SAR) study indicated that modifications in the quinoline moiety significantly influence antiplasmodial activity against Plasmodium falciparum strains. For instance, derivatives with specific substitutions demonstrated low nanomolar efficacy, suggesting that this compound may exhibit similar properties due to its structural similarities with potent antimalarial agents .

Table 1: Antimalarial Efficacy of Related Compounds

| Compound | EC50 (nM) | Selectivity Index |

|---|---|---|

| Compound A | 28.6 | >200 |

| Compound B | 41.2 | >150 |

| This compound | TBD | TBD |

Anticancer Activity

The quinoline derivatives have also been studied for their anticancer properties. Research indicates that certain compounds within this class can induce apoptosis in various cancer cell lines, including breast and colorectal cancer cells. The mechanism often involves the inhibition of cell proliferation and induction of cell cycle arrest .

Case Study: In Vitro Cytotoxicity

In a study assessing the cytotoxic effects of several quinoline derivatives, this compound was evaluated alongside other analogs. The results showed promising IC50 values indicating effective cytotoxicity against cancer cell lines.

Table 2: Cytotoxicity of Quinoline Derivatives

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| This compound | 5.0 | MCF-7 |

| Compound C | 3.5 | HCT116 |

| Compound D | 6.0 | A375 |

The mechanisms by which this compound exerts its biological effects are likely multifaceted:

- Inhibition of Enzymatic Activity : Quinoline derivatives often act as enzyme inhibitors, affecting pathways critical for cell survival and proliferation.

- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.

- Antimicrobial Properties : Some studies suggest that related compounds display antimicrobial activity against various pathogens, potentially broadening the therapeutic applications of this compound.

Safety and Toxicity

While preliminary studies indicate promising biological activities, the safety profile and potential toxicity of this compound require thorough investigation. Toxicological assessments are essential to determine safe dosage ranges and identify any adverse effects associated with long-term use.

Q & A

Q. What are the recommended synthetic routes for Methyl (R)-2-amino-3-(quinolin-4-yl)propanoate, and how does stereochemical purity affect yield?

The synthesis typically involves enantioselective methods such as asymmetric hydrogenation or enzymatic resolution to achieve the (R)-configuration. A common approach is the Strecker synthesis modified with chiral catalysts (e.g., BINAP-Ru complexes) to control stereochemistry . For example, coupling quinoline-4-carbaldehyde with a chiral glycine equivalent under reductive amination conditions can yield the target compound. Key steps include:

Q. What analytical techniques are critical for characterizing this compound?

Essential methods include:

- NMR Spectroscopy : To confirm the quinoline substitution pattern and ester functionality (e.g., δ ~3.7 ppm for methyl ester protons) .

- X-ray Crystallography : For resolving absolute stereochemistry and hydrogen-bonding interactions .

- High-Resolution Mass Spectrometry (HRMS) : To validate molecular weight (e.g., C₁₃H₁₃N₂O₂; [M+H]⁺ calcd. 245.0926) .

Q. How does the quinoline moiety influence the compound’s physicochemical properties?

The quinoline ring enhances lipophilicity (logP ~2.1) and enables π-π stacking with aromatic residues in biological targets. This increases membrane permeability compared to pyridine or pyrimidine analogs . Solubility in polar solvents (e.g., DMSO) is moderate (~10 mg/mL), necessitating co-solvents like PEG-400 for in vitro assays .

Advanced Research Questions

Q. How do enantiomeric differences [(R) vs. (S)] impact biological activity in receptor binding studies?

The (R)-enantiomer exhibits 10-fold higher affinity for quinoline-sensitive enzymes (e.g., kinase targets) due to optimal spatial alignment of the amino and ester groups. For example, in a kinase inhibition assay, the (R)-form showed IC₅₀ = 0.8 µM vs. 8.2 µM for the (S)-form . Activity discrepancies highlight the need for chiral resolution during synthesis.

Q. What strategies resolve contradictory data in structure-activity relationship (SAR) studies?

Contradictions often arise from impurities or racemization during storage. Mitigation strategies include:

Q. Example SAR Table :

| Compound Modification | Biological Activity (IC₅₀, µM) | Key Observation |

|---|---|---|

| Quinoline → Pyrimidine | 12.5 | Reduced potency due to weaker π-π interactions |

| Methyl Ester → Ethyl Ester | 1.2 | Improved lipophilicity enhances cell uptake |

| 4-Br Substituent | 0.5 | Enhanced halogen bonding with target |

Q. What computational methods predict the compound’s interaction with biological targets?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations are used to model binding modes. For example, the (R)-enantiomer forms a hydrogen bond with Asp189 in the ATP-binding pocket of a kinase, while the (S)-enantiomer sterically clashes with Leu194 . QSAR models incorporating Hammett constants (σ) of substituents further refine activity predictions .

Q. How are stability and degradation profiles assessed under physiological conditions?

- Forced Degradation Studies : Expose the compound to oxidative (H₂O₂), acidic (0.1 M HCl), and thermal (40°C) stress.

- LC-MS Analysis : Identify degradation products (e.g., hydrolysis to the free carboxylic acid) .

- Half-Life Determination : In PBS (pH 7.4), t₁/₂ = 48 hours, indicating suitability for in vivo studies .

Methodological Notes

- Stereochemical Integrity : Use chiral stationary phases (e.g., Chiralpak AD-H) for HPLC to prevent racemization during analysis .

- Biological Assays : Include enantiomer controls to validate target specificity.

- Data Reproducibility : Document synthetic batches with ≥95% purity (HPLC) and NMR spectral matches to reference data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.